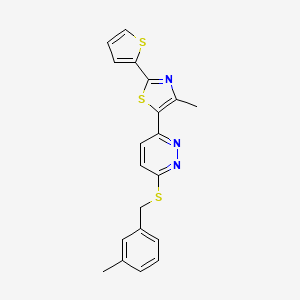![molecular formula C21H18F3NO3 B11247263 3-[5-(4-methoxyphenyl)furan-2-yl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11247263.png)
3-[5-(4-methoxyphenyl)furan-2-yl]-N-[3-(trifluoromethyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(4-メトキシフェニル)フラン-2-イル]-N-[3-(トリフルオロメチル)フェニル]プロパンアミドは、メトキシフェニル基とプロパンアミド部分で置換されたフラン環を特徴とする合成有機化合物です。
2. 製法
合成経路と反応条件
3-[5-(4-メトキシフェニル)フラン-2-イル]-N-[3-(トリフルオロメチル)フェニル]プロパンアミドの合成は、通常、以下の手順を伴います。
フラン環の形成: フラン環は、適切な前駆体を酸性または塩基性条件下で環化させることで合成できます。
メトキシフェニル基による置換: 次に、フラン環は、求電子置換反応を使用してメトキシフェニル基で置換されます。
プロパンアミド部分の形成:
工業的生産方法
この化合物の工業的生産には、上記合成経路を最適化して、より高い収率と純度を実現することが含まれる場合があります。これには、高度な触媒系、連続フロー反応器、クロマトグラフィーや結晶化などの精製技術の使用が含まれる場合があります。
3. 化学反応の分析
反応の種類
3-[5-(4-メトキシフェニル)フラン-2-イル]-N-[3-(トリフルオロメチル)フェニル]プロパンアミドは、以下を含むさまざまな化学反応を受ける可能性があります。
酸化: フラン環は、酸化されてフランオンまたは他の酸素化誘導体になる可能性があります。
還元: この化合物は、還元されてジヒドロフラン誘導体になる可能性があります。
置換: メトキシ基は、求核置換反応によって他の官能基で置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: ハロゲン化物、アミン、チオールなどの求核剤は、置換反応に使用できます。
主要な生成物
これらの反応から生成される主要な生成物には、酸素化フラン誘導体、ジヒドロフラン化合物、および置換フラン誘導体などがあります。
4. 科学研究への応用
3-[5-(4-メトキシフェニル)フラン-2-イル]-N-[3-(トリフルオロメチル)フェニル]プロパンアミドは、いくつかの科学研究に役立ちます。
化学: 有機合成において、より複雑な分子の調製のためのビルディングブロックとして使用されます。
生物学: 抗菌活性や抗がん活性などの潜在的な生物活性について研究されています。
医学: さまざまな疾患に対する治療薬としての可能性を探索する研究が進行中です。
産業: 新しい材料の開発や、官能化ポリマーの合成のための前駆体として使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-methoxyphenyl)furan-2-yl]-N-[3-(trifluoromethyl)phenyl]propanamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with methoxyphenyl group: The furan ring is then substituted with a methoxyphenyl group using electrophilic aromatic substitution reactions.
Formation of the propanamide moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-[5-(4-methoxyphenyl)furan-2-yl]-N-[3-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxygenated furan derivatives, dihydrofuran compounds, and substituted furan derivatives.
科学的研究の応用
3-[5-(4-methoxyphenyl)furan-2-yl]-N-[3-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
作用機序
3-[5-(4-メトキシフェニル)フラン-2-イル]-N-[3-(トリフルオロメチル)フェニル]プロパンアミドの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、次のように作用する可能性があります。
酵素への結合: 代謝経路に関与する特定の酵素を阻害または活性化します。
受容体との相互作用: 受容体活性を調節して、細胞シグナル伝達経路に影響を与えます。
遺伝子発現の変更: 疾患プロセスに関与する遺伝子の転写と翻訳に影響を与えます。
6. 類似化合物の比較
類似化合物
- 3-[5-(3-トリフルオロメチルフェニル)フラン-2-イル]アクリロイルアミノ酢酸
- 2-(3-シアノ-4,5,5-トリメチルフラン-2(5H)-イリデン)マロノニトリル
独自性
3-[5-(4-メトキシフェニル)フラン-2-イル]-N-[3-(トリフルオロメチル)フェニル]プロパンアミドは、その特定の置換パターンと、メトキシ基とトリフルオロメチル基の両方の存在により、独特です。これらの官能基の組み合わせは、異なる化学的および生物学的特性を与え、研究開発に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 3-[5-(3-trifluoromethylphenyl)furan-2-yl]acryloylaminoacetic acid
- 2-(3-cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile
Uniqueness
3-[5-(4-methoxyphenyl)furan-2-yl]-N-[3-(trifluoromethyl)phenyl]propanamide is unique due to its specific substitution pattern and the presence of both methoxy and trifluoromethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C21H18F3NO3 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
3-[5-(4-methoxyphenyl)furan-2-yl]-N-[3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C21H18F3NO3/c1-27-17-7-5-14(6-8-17)19-11-9-18(28-19)10-12-20(26)25-16-4-2-3-15(13-16)21(22,23)24/h2-9,11,13H,10,12H2,1H3,(H,25,26) |
InChIキー |
FQARDLYJJUJJID-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-Bromophenyl)-2-{[6-(2-acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide](/img/structure/B11247198.png)
![3,5-Dimethoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11247204.png)

![N-(3-methoxyphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11247211.png)
![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11247214.png)
![2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B11247215.png)




![N-[2-(3-fluorophenyl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11247243.png)
![2-{[6-(4-methoxybenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11247246.png)
![ethyl 2-amino-4-(4-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B11247249.png)
![4-{2-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]butan-2-yl}morpholine](/img/structure/B11247251.png)
